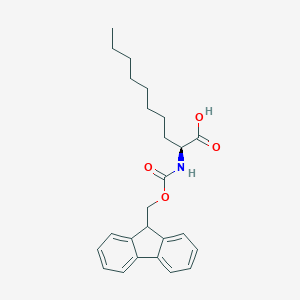

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, commonly referred to as Fmoc-octylglycine, is a chiral compound widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 409.526 g/mol. It appears as a white powder, with a melting point of approximately 142.6 °C. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity during peptide synthesis.

| Property | Value |

|---|---|

| Formula | C₃₁H₃₁NO₄ |

| Molecular Weight | 409.526 g/mol |

| Appearance | White Powder |

| Melting Point | 142.6 °C |

| HPLC Purity | ≥94% |

| Enantiomeric Excess | ≥97.5% |

The primary mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective coupling with other amino acids or peptides. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound can inhibit fatty acid synthase (FASN), an enzyme implicated in various viral infections including hepatitis C virus (HCV), influenza A virus, and human cytomegalovirus (HCMV). Inhibition of FASN has been shown to reduce viral replication, suggesting that this compound may possess potential antiviral properties through its role as a FASN inhibitor .

Antitumor Activity

The role of fatty acid biosynthesis in cancer progression has led researchers to investigate FASN inhibitors as potential antitumor agents. High levels of FASN expression are associated with poor prognosis in various cancers. Therefore, compounds that inhibit this enzyme could provide therapeutic benefits in cancer treatment .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that FASN inhibitors significantly reduced HCV replication in infected hepatocytes. The mechanism involved disruption of lipid metabolism essential for viral assembly and release .

- Cancer Research : A study focused on breast cancer cells revealed that treatment with FASN inhibitors led to decreased cell proliferation and increased apoptosis rates. This suggests that targeting fatty acid synthesis could be a viable strategy for cancer therapy .

科学研究应用

Peptide Synthesis

Fmoc-decanoic acid serves as a protecting group for the amino group in peptide synthesis. This protection is crucial during the assembly of peptides, allowing for selective reactions without interference from the amino group.

- Mechanism of Action : The Fmoc group can be removed under mild basic conditions, which reveals the free amino group for further reactions. This selectivity is vital in synthesizing complex peptides and proteins.

Biological Studies

The compound is frequently utilized in biological research to synthesize peptides that can mimic natural proteins. These peptides are essential for studying protein interactions and functions.

- Case Study : In a study examining neuropeptides, Fmoc-decanoic acid was used to synthesize specific peptide sequences that interacted with neuronal receptors, providing insights into signaling pathways involved in neurodegenerative diseases.

Drug Development

Fmoc-decanoic acid is pivotal in developing peptide-based therapeutics. Its ability to protect functional groups allows for the creation of stable compounds that can be tested for efficacy against various diseases.

- Anticancer Properties : Research indicates that compounds containing the Fmoc moiety exhibit cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

Material Science

In materials science, Fmoc-protected amino acids are used to create peptide-based materials with specific properties for applications in drug delivery systems and tissue engineering.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631665 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193885-59-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。